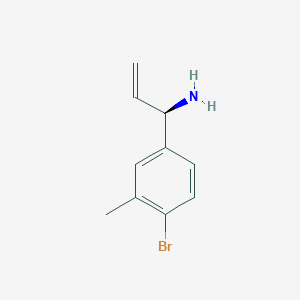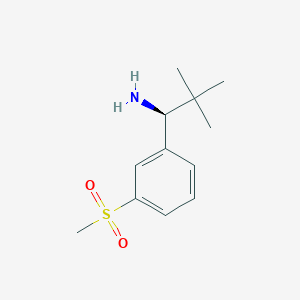
(1S)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is a chiral amine compound that has garnered interest due to its potential applications in various fields such as pharmaceuticals, chemistry, and biology. This compound is characterized by its unique structure, which includes a methylsulfonyl group attached to a phenyl ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally friendly and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The optimization of asymmetric synthesis allows for the production of the (S)-enantiomers with high enantiomeric excess and conversion rates .
Industrial Production Methods
Industrial production of this compound typically involves the use of immobilized whole-cell biocatalysts with transaminase activity. This method is preferred due to its high efficiency and selectivity in producing enantiomerically pure amines . The process involves the kinetic resolution of racemic amines, resulting in the selective formation of the desired (S)-enantiomer .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chiral amines and other bioactive molecules.
Mechanism of Action
The mechanism of action of (S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, methiopropamine is an organic compound with similar pharmacological properties.
(3-Aminopropyl)triethoxysilane: An aminosilane frequently used in the functionalization of surfaces with alkoxysilane molecules.
Uniqueness
(S)-2,2-DIMETHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is unique due to its specific chiral configuration and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
(1S)-2,2-dimethyl-1-(3-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)11(13)9-6-5-7-10(8-9)16(4,14)15/h5-8,11H,13H2,1-4H3/t11-/m1/s1 |
InChI Key |
RKWVBMQNSWISJX-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(5-chloropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15238076.png)
![Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate](/img/structure/B15238078.png)
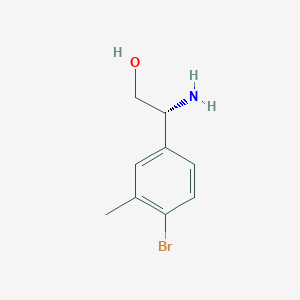
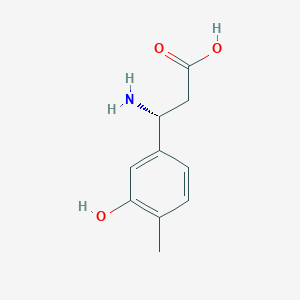

![4-Chloro-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238115.png)
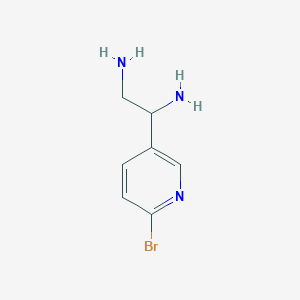
![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)
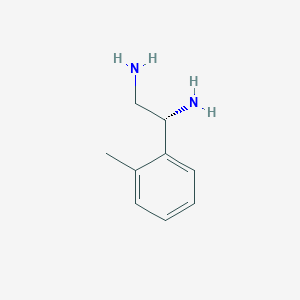


![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)
![((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15238149.png)
